molecular formula C12H12F3NO2 B13273089 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide

Cat. No.: B13273089
M. Wt: 259.22 g/mol
InChI Key: FZJWJDHETGJHNJ-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic addition to the benzaldehyde. The resulting intermediate is then subjected to amide formation using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring and carboxamide group contribute to the compound’s binding affinity and specificity, facilitating its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
  • 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid

Uniqueness

5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide is unique due to its combination of a trifluoromethyl group, phenyl ring, oxolane ring, and carboxamide group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H2,16,17)

InChI Key

FZJWJDHETGJHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1C2=CC=C(C=C2)C(F)(F)F)C(=O)N

Origin of Product

United States

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